molecular formula C33H45N7O10 B12555763 L-Phenylalanyl-L-seryl-L-tyrosylglycyl-L-valyl-L-glutamine CAS No. 189017-17-2

L-Phenylalanyl-L-seryl-L-tyrosylglycyl-L-valyl-L-glutamine

Cat. No.: B12555763
CAS No.: 189017-17-2
M. Wt: 699.8 g/mol
InChI Key: SXYJWVXLFGAZQX-VEBUABNOSA-N
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Description

L-Phenylalanyl-L-seryl-L-tyrosylglycyl-L-valyl-L-glutamine is a peptide compound composed of six amino acids: L-phenylalanine, L-serine, L-tyrosine, glycine, L-valine, and L-glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-seryl-L-tyrosylglycyl-L-valyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-phenylalanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-serine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-tyrosine, glycine, L-valine, and L-glutamine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-seryl-L-tyrosylglycyl-L-valyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.

    Substitution: Site-directed mutagenesis requires specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Phenylalanyl-L-seryl-L-tyrosylglycyl-L-valyl-L-glutamine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and structure.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-seryl-L-tyrosylglycyl-L-valyl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. For example, it may interact with cell surface receptors to influence cellular responses such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and clinical nutrition.

    Glycyl-L-phenylalanyl-L-tyrosyl-L-threonyl-L-alanyl-L-serylglycyl-L-lysyl-L-lysyl-L-valyl-L-lysyl-L-isoleucyl-L-alanyl-L-lysyl-L-α-glutamyl-L-seryl-L-leucyl-L-α-aspartyl-L-lysyl-L-valyl-L-lysy l-L-asparaginyl-L-leucyl-L-phenylalanine: A longer peptide with similar amino acid composition.

Uniqueness

L-Phenylalanyl-L-seryl-L-tyrosylglycyl-L-valyl-L-glutamine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic purposes.

Properties

CAS No.

189017-17-2

Molecular Formula

C33H45N7O10

Molecular Weight

699.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H45N7O10/c1-18(2)28(32(48)37-23(33(49)50)12-13-26(35)43)40-27(44)16-36-30(46)24(15-20-8-10-21(42)11-9-20)38-31(47)25(17-41)39-29(45)22(34)14-19-6-4-3-5-7-19/h3-11,18,22-25,28,41-42H,12-17,34H2,1-2H3,(H2,35,43)(H,36,46)(H,37,48)(H,38,47)(H,39,45)(H,40,44)(H,49,50)/t22-,23-,24-,25-,28-/m0/s1

InChI Key

SXYJWVXLFGAZQX-VEBUABNOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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